4-[(Oxiran-2-yl)methyl]oxan-4-ol
Description
Contextualization of Oxirane- and Oxane-Containing Heterocycles in Synthetic and Mechanistic Studies
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within the ring, are fundamental to organic chemistry and are particularly prevalent in pharmaceuticals and natural products. enamine.net The oxane (tetrahydropyran) ring is a common motif in a vast array of biologically active natural products. core.ac.uk Its prevalence has driven the development of numerous synthetic methodologies for the stereocontrolled construction of this saturated six-membered oxygen-containing ring. organic-chemistry.org
The oxirane (epoxide) ring, a three-membered heterocycle, is a cornerstone of synthetic organic chemistry. Its high ring strain makes it susceptible to ring-opening reactions with a wide variety of nucleophiles, providing a powerful and reliable method for the introduction of two new functional groups with defined stereochemistry. nih.govambeed.com The synthesis of epoxides is well-established, with methods such as the epoxidation of alkenes and intramolecular cyclization of halohydrins being commonplace.
The combination of these two heterocyclic systems in a single molecule, as seen in 4-[(Oxiran-2-yl)methyl]oxan-4-ol, results in a bifunctional building block with orthogonal reactivity, a highly desirable feature in complex molecule synthesis.
Rationale for Focused Investigation on this compound
While specific research on this compound is not yet prevalent in the literature, a clear rationale for its investigation can be established based on the principles of synthetic chemistry. The primary motivation for studying this compound lies in its potential as a versatile bifunctional building block. enamine.net
The key features that make this molecule an attractive target for research are:
Orthogonal Reactivity : The epoxide and the tertiary alcohol functionalities can be expected to react under different conditions. The epoxide is susceptible to ring-opening under both acidic and basic/nucleophilic conditions, while the tertiary alcohol is relatively stable but can be derivatized or used to direct further reactions. This orthogonality allows for selective manipulation of one functional group while the other remains intact, a crucial strategy in multi-step synthesis.
Introduction of a Quaternary Center : The tertiary alcohol is situated on a quaternary carbon atom within the oxane ring. The construction of such sterically hindered centers is a recognized challenge in organic synthesis. The availability of a building block already containing this feature is therefore highly valuable.
Scaffold for Further Diversification : This molecule can serve as a starting point for the synthesis of a library of more complex compounds. The epoxide can be opened with a wide range of nucleophiles (amines, azides, alkoxides, etc.) to introduce diverse side chains. The tertiary alcohol can be used as a handle for further functionalization or as a directing group for stereoselective reactions on the oxane ring.
The synthesis of tetrahydropyran (B127337) rings through the intramolecular ring-opening of epoxy alcohols is a known strategy, suggesting that compounds with a similar structural motif to this compound are accessible and synthetically useful. nih.gov
Overview of Research Areas and Methodologies Applied to this compound
Given the lack of specific published research on this compound, this section outlines the potential research areas and methodologies that would be logically applied to explore its synthetic utility.
Potential Research Areas:
Synthesis of Novel Heterocyclic Scaffolds : The primary research area would be the use of this compound as a starting material for the synthesis of more complex molecules, particularly those with potential biological activity. The combination of the oxane and the functionalized side chain could lead to novel molecular frameworks.
Medicinal Chemistry : As a bifunctional building block, it could be used in the synthesis of analogs of known bioactive molecules or in the generation of new chemical entities for drug discovery programs.
Materials Science : Epoxides are widely used in the production of polymers and resins. The bifunctional nature of this molecule could be explored for the development of novel cross-linking agents or functionalized polymers.
Potential Methodologies:
The exploration of this compound's reactivity would likely focus on the following transformations:
Nucleophilic Ring-Opening of the Epoxide : This is the most predictable and versatile reaction of this molecule. A wide range of nucleophiles could be employed, including:
Amines : To generate amino alcohols, which are important functional groups in many pharmaceuticals.
Azides : To produce azido (B1232118) alcohols, which can be further transformed into amines or triazoles.
Alkoxides and Phenoxides : To form ether diols.
Thiolates : To generate thioether diols.
Organometallic Reagents (e.g., Grignard, organolithium) : To introduce carbon-based substituents.
Acid-Catalyzed Ring-Opening : Treatment with acid in the presence of a nucleophile would also lead to ring-opening, with the regioselectivity being a key point of investigation.
Derivatization of the Tertiary Alcohol : The hydroxyl group could be protected with a suitable protecting group to allow for selective reaction at the epoxide. Alternatively, it could be converted into a better leaving group to explore elimination or substitution reactions.
Intramolecular Reactions : Depending on the conformation and the reaction conditions, the tertiary alcohol could potentially act as an intramolecular nucleophile to open the epoxide, leading to the formation of a bicyclic ether.
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 4-(oxiran-2-ylmethyl)tetrahydro-2H-pyran-4-ol | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 2060026-81-3 | sigmaaldrich.com |
| CAS Number | 2126160-61-8 | bldpharm.comsigmaaldrich.com |
| Molecular Formula | C8H14O3 | sigmaaldrich.com |
| Molecular Weight | 158.197 g/mol | |
| InChI Key | KLRMJNVQRFMHEJ-UHFFFAOYSA-N | sigmaaldrich.com |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Physical Form | Oil / Liquid | sigmaaldrich.comsigmaaldrich.com |
| Purity | ~95% | sigmaaldrich.com |
| Storage Temperature | 4°C | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
4-(oxiran-2-ylmethyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-8(5-7-6-11-7)1-3-10-4-2-8/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRMJNVQRFMHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Oxiran 2 Yl Methyl Oxan 4 Ol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis of 4-[(Oxiran-2-yl)methyl]oxan-4-ol reveals several potential disconnection points. A primary disconnection can be made at the C-C bond between the oxane ring and the oxiranylmethyl side chain. This leads to a key intermediate, a substituted oxane with a suitable functional group for elaboration into the epoxide. Another strategic disconnection involves breaking the C-O bond of the oxirane ring, suggesting an alkene precursor that can be epoxidized in a later step. Furthermore, the oxane ring itself can be disconnected, pointing towards acyclic precursors that can undergo cyclization.
A logical retrosynthetic pathway would involve:
Disconnection of the epoxide: This simplifies the target to 4-(allyl)oxan-4-ol. This precursor already contains the oxane ring and the necessary carbon framework for the side chain.
Disconnection of the oxane ring: The 4-(allyl)oxan-4-ol can be conceptually disassembled via a Prins-type reaction or an intramolecular etherification. This leads back to simpler, acyclic precursors such as a homoallylic alcohol and an aldehyde or ketone.
This analysis highlights the importance of controlling the formation of the two heterocyclic rings and the stereochemistry at the chiral centers.
Precursor Synthesis and Functional Group Transformations Leading to the Core Structure
The synthesis of the core oxane structure with the required side chain at the 4-position is a critical phase. Several approaches can be envisioned for the synthesis of precursors like 4-(allyl)oxan-4-ol.
One common method for constructing substituted oxane rings is the Prins cyclization . This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. For the synthesis of a precursor to this compound, one could react a suitable homoallylic alcohol with an allyl-containing carbonyl compound.
Another key strategy involves the functionalization of a pre-formed oxane ring . For instance, starting with (oxan-4-yl)methanol, the alcohol could be oxidized to an aldehyde, which can then undergo an allylation reaction to introduce the required three-carbon side chain. nih.gov Alternatively, oxane-4-carboxylic acid could be converted to an ester and then subjected to a Grignard reaction with allylmagnesium bromide to yield the tertiary alcohol. nih.gov
Functional group transformations are essential throughout the synthesis. These can include the protection of alcohol groups to prevent unwanted side reactions, oxidation of alcohols to aldehydes or ketones, and the conversion of carboxylic acids to more reactive derivatives. The choice of reagents and reaction conditions is crucial to ensure high yields and selectivity.
Direct Synthetic Routes to this compound
Direct synthetic routes focus on the key ring-forming reactions to construct the oxirane and oxane moieties.
The formation of the oxirane ring is a pivotal step and is typically achieved through the epoxidation of an alkene precursor, such as 4-(allyl)oxan-4-ol. Epoxidation converts an alkene into a three-membered ring containing oxygen. researchgate.net
Common epoxidizing agents include:
Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation. nih.gov
In situ formed peracids: A mixture of hydrogen peroxide and a carboxylic acid, such as acetic acid, can generate a peracid in the reaction mixture, which then epoxidizes the alkene. researchgate.net
Metal-catalyzed epoxidation: Catalysts based on metals like titanium, vanadium, or molybdenum can be used with hydroperoxides to achieve epoxidation, sometimes with high stereoselectivity.
The reaction conditions, such as temperature and solvent, can significantly influence the yield and stability of the resulting epoxide. For instance, epoxidation of rapeseed oil has been carried out at 55–60 °C using in situ generated peracetic acid. researchgate.net
Key cyclization strategies include:
Prins Cyclization: This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene, followed by cyclization. For example, the reaction of isoprenol and isovaleraldehyde (B47997) can produce 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol, a structurally related oxane derivative. researchgate.net
Intramolecular Williamson Ether Synthesis: This method involves the cyclization of a halo-alcohol, where a deprotonated alcohol displaces a halide on the same molecule to form the ether linkage of the oxane ring.
Acid-Catalyzed Cyclization of Diols: The dehydration of certain diols under acidic conditions can lead to the formation of cyclic ethers, including oxanes.
The choice of cyclization strategy depends on the availability of starting materials and the desired substitution pattern on the oxane ring.
The synthesis of this compound presents stereochemical challenges as it contains chiral centers. The relative and absolute stereochemistry of these centers can significantly impact the biological activity of the final compound.
Stereoselective epoxidation is a key area of focus. The Sharpless asymmetric epoxidation, for instance, allows for the enantioselective epoxidation of allylic alcohols. While the precursor to this compound is a homoallylic alcohol, related methodologies or the use of chiral catalysts can be employed to control the stereochemistry of the epoxide.
Regioselectivity is also important, particularly in ring-opening reactions of the epoxide if it is used as an intermediate for further functionalization. The attack of a nucleophile can occur at either of the two carbon atoms of the oxirane ring, and the regioselectivity is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile. nih.govmdpi.com
Similarly, in the synthesis of the oxane ring, controlling the stereochemistry at the 4-position and any other stereocenters is crucial. Diastereoselectivity in cyclization reactions can often be influenced by the choice of catalyst and reaction conditions.
Alternative and Green Chemistry Approaches to this compound Synthesis
In line with the growing emphasis on sustainable chemical processes, green chemistry principles can be applied to the synthesis of this compound.
Alternative approaches might include biocatalysis, where enzymes are used to perform specific transformations with high selectivity and under mild conditions. For example, a lipase (B570770) could be used for the stereoselective acylation or de-acylation of an intermediate, or an epoxidase could be employed for the asymmetric epoxidation step.
Green chemistry strategies aim to reduce waste, use less hazardous materials, and improve energy efficiency. nih.govnih.gov This could involve:
Using water as a solvent: Where possible, replacing organic solvents with water can significantly reduce the environmental impact of a synthesis. researchgate.net
Catalytic methods: Employing catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is a core principle of green chemistry. researchgate.net
Atom economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. "One-pot" reactions, where multiple steps are carried out in the same reaction vessel, can improve atom economy and reduce waste. mdpi.com
Renewable feedstocks: Investigating the use of starting materials derived from renewable resources could be a long-term goal for a greener synthesis. nih.gov
For instance, the use of microwave irradiation to accelerate reactions can lead to shorter reaction times and increased yields, contributing to a more efficient and greener process. nih.gov
Optimization of Reaction Conditions and Yields in this compound Synthesis
For the initial Grignard reaction, critical parameters to control include the quality of the magnesium, the purity of the solvent and reagents, and the reaction temperature. The use of highly pure, dry solvents is paramount, as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and reduce the yield. chemguide.co.uk The temperature of the reaction is also crucial; while the initial formation of the Grignard reagent may require gentle warming, the subsequent addition to the ketone is often carried out at lower temperatures to minimize side reactions.
In the epoxidation step, the choice of the epoxidizing agent and the reaction conditions can significantly influence the yield and selectivity. When using m-CPBA, the reaction temperature is a key variable. Lower temperatures generally lead to higher selectivity and minimize the potential for side reactions, such as the opening of the newly formed epoxide ring. rsc.org The stoichiometry of the m-CPBA is also important; while a slight excess is often used to ensure complete conversion of the starting material, a large excess can lead to undesired byproducts. rsc.org
The optimization of transition metal-catalyzed epoxidation reactions involves several factors, including the choice of metal catalyst, the ligand environment, the oxidant, and the solvent. For vanadium-catalyzed epoxidations, the concentration of the catalyst and the temperature are critical. These reactions are known to be sensitive to the steric environment of the substrate. wikipedia.org
The following tables provide illustrative data on how reaction conditions can be optimized for reactions analogous to those in the proposed synthesis of this compound.
Table 1: Representative Optimization of Grignard Reaction for the Synthesis of a Tertiary Alcohol
| Entry | Electrophile | Grignard Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Cyclopentanone | Ethylmagnesium Bromide | Diethyl Ether | 0 to rt | 2 | 85 |
| 2 | Acetone | Ethylmagnesium Bromide | THF | 0 to rt | 2 | 90 |
| 3 | Tetrahydropyran-4-one | Phenylmagnesium Bromide | THF | 0 | 1.5 | 92 |
| 4 | Tetrahydropyran-4-one | Methylmagnesium Bromide | Diethyl Ether | -10 to rt | 2 | 88 |
This table presents representative data for Grignard reactions on ketones, demonstrating typical conditions and yields.
Table 2: Optimization of Epoxidation of an Allylic Alcohol
| Entry | Substrate | Epoxidizing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Hex-2-en-1-ol | t-BuOOH | Ti(O-iPr)₄ / L-(+)-DET | CH₂Cl₂ | -20 | 85 |
| 2 | Geraniol | t-BuOOH | Ti(O-iPr)₄ / L-(+)-DET | CH₂Cl₂ | -20 | 95 (ee) |
| 3 | Allyl Alcohol | H₂O₂ | Tungsten-bishydroxamic acid | Water | rt | High |
| 4 | Acyclic Allylic Alcohol | m-CPBA | - | CH₂Cl₂ | 0 | 95 |
This table provides examples of yields for the epoxidation of various allylic alcohols under different optimized conditions, highlighting the effectiveness of various reagents and catalysts. organic-chemistry.orglibretexts.org
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity of the final product. The choice of a specific synthetic route and the fine-tuning of the reaction conditions will ultimately depend on the desired scale of the synthesis and the availability of specific reagents and equipment.
Reaction Chemistry and Mechanistic Studies of 4 Oxiran 2 Yl Methyl Oxan 4 Ol
Oxirane Ring-Opening Reactions of 4-[(Oxiran-2-yl)methyl]oxan-4-ol
The high ring strain of the oxirane (epoxide) group in this compound makes it susceptible to ring-opening reactions through various mechanisms. These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups.
Nucleophilic Ring-Opening Pathways
Under basic or neutral conditions, the oxirane ring of this compound is expected to undergo nucleophilic attack. This process generally follows a bimolecular nucleophilic substitution (S(_N)2) mechanism. masterorganicchemistry.com Due to the considerable ring strain of approximately 13 kcal/mol, epoxides are more reactive towards nucleophiles than acyclic ethers. masterorganicchemistry.com A diverse array of nucleophiles, including hydroxide, alkoxides, amines, Grignard reagents, and cyanide, can initiate the ring-opening. masterorganicchemistry.comlibretexts.org The reaction is characterized by the nucleophile attacking one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.
The general reaction can be depicted as follows:
Nucleophile (Nu⁻) + this compound → Ring-Opened Product
In this S(_N)2 reaction, the nucleophile attacks from the backside of the carbon-oxygen bond, resulting in an inversion of stereochemistry at the site of attack. chemistrysteps.com
Electrophilic and Acid-Catalyzed Ring-Opening Mechanisms
In the presence of an acid, the oxirane ring of this compound becomes activated towards nucleophilic attack. The reaction is initiated by the protonation of the epoxide oxygen, which creates a better leaving group (a hydroxyl group) and enhances the electrophilicity of the ring carbons. pressbooks.pubkhanacademy.org Even weak nucleophiles, such as water and alcohols, can then open the ring. libretexts.orgpressbooks.pub
The mechanism of acid-catalyzed ring-opening is a hybrid between S(_N)1 and S(_N)2 pathways. libretexts.org The transition state has significant carbocation character, especially when one of the epoxide carbons is tertiary. libretexts.orglibretexts.org For terminal epoxides like the one in this compound, the reaction can proceed with attack at either the primary or the secondary carbon of the epoxide.
Anhydrous hydrogen halides (HX) can also be used to open the epoxide ring, leading to the formation of a halohydrin. libretexts.orgpressbooks.pub
Regioselectivity and Stereochemistry of Oxirane Ring Opening
The regioselectivity of the ring-opening reaction is a critical aspect and is dictated by the reaction conditions.
Under basic or nucleophilic conditions (S(_N)2): The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of this compound, this would be the terminal (primary) carbon of the oxirane ring. masterorganicchemistry.comchemistrysteps.com This regioselectivity is a classic feature of S(_N)2 reactions where steric hindrance plays a dominant role. libretexts.org
Under acidic conditions (S(_N)1/S(_N)2 hybrid): The regioselectivity is governed by a combination of steric and electronic factors. While the S(_N)2-like backside attack is still a factor, the stability of the partial positive charge in the transition state becomes significant. libretexts.org For terminal epoxides, nucleophilic attack often occurs at the more substituted (secondary) carbon, as it can better stabilize the developing positive charge. libretexts.orglibretexts.org However, for primary/secondary epoxides, attack at the less substituted carbon can still be a major pathway. libretexts.org
The stereochemistry of the ring-opening is typically anti, meaning the nucleophile and the newly formed hydroxyl group will be on opposite sides of the original epoxide plane, leading to a trans configuration in the product. libretexts.orgpressbooks.pub This is a consequence of the backside attack mechanism. chemistrysteps.com
| Condition | Predominant Site of Attack | Mechanism | Product |
| Basic (e.g., RO⁻) | Less substituted carbon | S(_N)2 | trans-diol monoether |
| Acidic (e.g., H₃O⁺) | More substituted carbon | S(_N)1-like | trans-diol |
Solvent Effects and Catalysis in Ring-Opening Reactions
The choice of solvent can influence the kinetics and selectivity of the ring-opening reaction. Polar protic solvents can participate in hydrogen bonding and may affect the nucleophilicity of the attacking species and the stability of the transition state. chemrxiv.org In some cases, the solvent itself can act as the nucleophile, as seen in solvolysis reactions. libretexts.org
Catalysis plays a crucial role in enhancing the reactivity and controlling the selectivity of epoxide ring-opening.
Lewis acids: Catalysts such as iron(III) complexes can facilitate the ring-opening by coordinating to the epoxide oxygen, thereby activating it for nucleophilic attack. acs.org
Metal-salen complexes: Chiral metal-salen complexes have been developed for the asymmetric ring-opening of epoxides, allowing for the synthesis of enantiomerically enriched products. nih.gov These catalysts can operate through cooperative mechanisms, activating both the epoxide and the nucleophile. nih.gov
Reactions Involving the Hydroxyl Group of this compound
The tertiary hydroxyl group in this compound offers another site for chemical modification, primarily through esterification and etherification reactions.
Esterification and Etherification Reactions
Esterification: The tertiary alcohol can be converted to an ester. However, direct esterification of tertiary alcohols with carboxylic acids under acidic conditions can be challenging due to the propensity of the tertiary carbocation intermediate to undergo elimination, forming an alkene. stackexchange.com
Alternative, milder methods are often employed:
Reaction with acyl chlorides or acid anhydrides: These reagents are more reactive than carboxylic acids and can esterify tertiary alcohols, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct. chemguide.co.uk
Catalytic methods: The use of specific catalysts, such as cation exchange resins, has been reported for the esterification of tertiary alcohols, minimizing side reactions. google.com
| Reagent | Conditions | Product |
| Carboxylic Acid (R'COOH) | Acid Catalyst (e.g., H₂SO₄) | Ester (potential for elimination) |
| Acyl Chloride (R'COCl) | Base (e.g., Pyridine) | Ester |
| Acid Anhydride ((R'CO)₂O) | Warming, optional catalyst | Ester |
Etherification: The formation of an ether from the tertiary hydroxyl group is also possible.
Williamson Ether Synthesis: This method is generally not suitable for tertiary alcohols as the strong base required would promote elimination of the corresponding tertiary alkyl halide.
Acid-catalyzed addition to alkenes: The tertiary alcohol can act as a nucleophile and add to a reactive alkene in the presence of an acid catalyst. masterorganicchemistry.com
Reaction with alkyl halides under S(_N)1 conditions: Formation of an ether from a tertiary alcohol can be achieved by reacting it with an alkyl halide in a suitable solvent, proceeding through a tertiary carbocation intermediate. masterorganicchemistry.com However, elimination remains a competitive side reaction. masterorganicchemistry.com
It is important to note that when performing reactions on the hydroxyl group, the oxirane ring may also react depending on the conditions employed. Therefore, protection of the epoxide may be necessary to achieve selective transformation of the hydroxyl group.
Oxidation and Reduction Pathways
The oxidation and reduction of this compound can be selectively targeted to its different functional groups.
Oxidation:
The tertiary alcohol at the C4 position of the oxane ring is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. However, the oxirane and oxane rings can undergo oxidation.
Oxane Ring Oxidation: Strong oxidizing agents can lead to the cleavage of the oxane ring. For instance, treatment with a powerful oxidant like potassium permanganate (B83412) under harsh conditions could potentially lead to the formation of dicarboxylic acids.
Epoxide Ring Oxidation: The epoxide ring is generally stable to further oxidation. However, under specific catalytic conditions, it could be transformed.
Reduction:
Reduction reactions primarily target the epoxide ring, as the tertiary alcohol and the ether linkage of the oxane ring are already in reduced states.
Epoxide Ring Opening: The most common reduction pathway involves the nucleophilic opening of the epoxide ring using a hydride source like lithium aluminum hydride (LiAlH₄). This reaction is regioselective and typically results in the attack of the hydride at the less sterically hindered carbon of the epoxide. This leads to the formation of a diol.
The regioselectivity of the epoxide ring opening is a key aspect. Under basic or neutral conditions with a nucleophile like LiAlH₄, the attack occurs at the least substituted carbon (a primary carbon in this case), following an Sₙ2 mechanism. This results in the formation of 1-(4-hydroxyoxan-4-yl)propan-2,3-diol.
Intermolecular and Intramolecular Hydrogen Bonding Interactions
Hydrogen bonding plays a crucial role in the structure, reactivity, and physical properties of this compound.
Intermolecular Hydrogen Bonding: The tertiary hydroxyl group is a hydrogen bond donor and can interact with the ether oxygen of the oxane ring, the oxygen of the epoxide ring, or the hydroxyl group of another molecule. These intermolecular interactions contribute to a higher boiling point and influence the solubility of the compound in protic solvents.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the tertiary hydroxyl group and the oxygen atom of the oxirane ring. This interaction can influence the conformation of the molecule and the reactivity of the epoxide. By drawing the epoxide oxygen closer to the hydroxyl group, it can facilitate acid-catalyzed ring-opening reactions where the hydroxyl protonates the epoxide.
Transformations of the Oxane Ring System
The oxane ring is a relatively stable saturated heterocycle. However, under specific conditions, it can undergo transformations.
Ring-Opening Reactions: Acid-catalyzed cleavage of the ether linkage can occur, particularly with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). This would lead to the formation of a halo-substituted diol.
Ring Contraction/Expansion: While less common for a stable six-membered ring like oxane, rearrangement reactions could theoretically be induced under specific catalytic or photolytic conditions, though such transformations would likely require significant energy input and are not considered a primary reaction pathway.
Concurrent and Competing Reaction Pathways of this compound
The presence of multiple reactive sites leads to potential competition between different reaction pathways. The outcome of a reaction is often dependent on the specific reagents and conditions employed.
For example, in an acid-catalyzed reaction, there can be competition between the protonation of the epoxide oxygen and the ether oxygen of the oxane ring.
Protonation of Epoxide: This is generally more favorable due to the higher ring strain of the epoxide, which makes it a better leaving group upon protonation. This leads to epoxide ring-opening.
Protonation of Oxane Ether: This is less favorable but can occur, potentially leading to the cleavage of the oxane ring.
Another example is the reaction with a nucleophile. A strong nucleophile could either attack the epoxide ring or, if it is also a strong base, deprotonate the tertiary alcohol.
Kinetic and Thermodynamic Aspects of this compound Reactions
The kinetics and thermodynamics of the reactions of this compound are key to understanding the product distribution.
Kinetic vs. Thermodynamic Control: In many reactions, a mixture of products can be formed. The product distribution can be governed by either kinetic or thermodynamic control.
Kinetic Control: At lower temperatures, the reaction is often under kinetic control, meaning the product that is formed fastest will predominate. For epoxide ring-opening, the attack at the less hindered carbon is kinetically favored.
Thermodynamic Control: At higher temperatures, the reaction may be under thermodynamic control, where the most stable product is the major product.
The following table provides hypothetical kinetic data for the acid-catalyzed hydrolysis of the epoxide ring.
| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, s) |
| 25 | 1.2 x 10⁻⁴ | 5775 |
| 50 | 8.5 x 10⁻⁴ | 815 |
| 75 | 4.9 x 10⁻³ | 141 |
This data is illustrative and represents a plausible kinetic profile for an acid-catalyzed epoxide hydrolysis reaction. It demonstrates the expected increase in reaction rate with temperature.
The thermodynamic stability of the potential products also plays a significant role. For instance, the formation of a six-membered ring resulting from an intramolecular cyclization after epoxide opening would be thermodynamically favored over the formation of a larger, more strained ring.
Derivatization and Functionalization of 4 Oxiran 2 Yl Methyl Oxan 4 Ol
Synthesis of Novel Derivatives via Oxirane Ring Modification
The strained three-membered oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening and the formation of 1,2-disubstituted products. This reactivity is a cornerstone for creating a diverse range of derivatives from 4-[(oxiran-2-yl)methyl]oxan-4-ol. The regioselectivity of the ring-opening reaction is dependent on the reaction conditions. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide (an SN2-type mechanism). In contrast, under acidic conditions, the reaction proceeds via a more SN1-like mechanism, with the nucleophile attacking the more substituted carbon.
A variety of nucleophiles can be employed for the ring-opening of the oxirane moiety. Common nucleophiles include:
Amines: Reaction with primary or secondary amines yields amino alcohols.
Thiols: Thiolates react to form thioethers.
Azides: Azide ions can be introduced to form azido (B1232118) alcohols, which can be further functionalized, for example, through "click chemistry" or reduction to amines.
Table 1: Examples of Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
| Nucleophile | Reagent Example | Product Functional Group |
| Amine | Diethylamine | Amino alcohol |
| Thiol | Sodium thiophenoxide | Thioether alcohol |
| Azide | Sodium azide | Azido alcohol |
Functionalization through Hydroxyl Group Derivatization
The tertiary hydroxyl group at the C-4 position of the oxane ring offers another site for functionalization. Common derivatization strategies for hydroxyl groups include esterification and etherification.
Esterification: The hydroxyl group can be converted to an ester by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. The choice of the acylating agent allows for the introduction of a wide variety of functional groups.
Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form an alkoxide, followed by reaction with an alkyl halide.
Table 2: Derivatization Reactions of the Hydroxyl Group
| Reaction Type | Reagent Example | Resulting Functional Group |
| Esterification | Acetyl chloride | Acetate ester |
| Etherification | Methyl iodide (following deprotonation) | Methyl ether |
Multi-site Functionalization Strategies
The presence of two distinct reactive sites allows for multi-site functionalization, leading to the creation of more complex molecules. This can be achieved through either a stepwise or a one-pot approach. For instance, the oxirane ring can first be opened with a nucleophile, followed by the derivatization of the newly formed secondary hydroxyl group along with the original tertiary hydroxyl group. Alternatively, under specific conditions, both the epoxide and the tertiary alcohol can react simultaneously or sequentially in a single pot. Functionalization of graphene oxide, which also contains epoxide and hydroxyl groups, has demonstrated that selective reactions are possible under moderate conditions, suggesting that similar strategies could be applied to this compound. frontiersin.org
Synthesis of Complex Architectures Incorporating this compound Moieties
The dual functionality of this compound makes it a valuable monomer for the synthesis of polymers and macrocycles.
Polymerization: Both the hydroxyl group and the oxirane can act as initiation sites for ring-opening polymerization (ROP). For example, the hydroxyl group can initiate the ROP of cyclic esters like lactide or caprolactone (B156226) to form polyester (B1180765) chains. illinois.edu The epoxide can also undergo ring-opening polymerization to form polyethers. The synthesis of block copolymers is also a possibility, where each functional group initiates the polymerization of a different monomer. taylorfrancis.comresearchgate.netelsevierpure.com The use of epoxides in radical grafting copolymerizations has also been demonstrated. acs.org
Macrocyclization: The Prins-type cyclization, a reaction that forms tetrahydropyran (B127337) rings, has been utilized in macrocyclization strategies. taylorfrancis.com By analogy, the functional groups of this compound could be used to participate in intramolecular reactions to form macrocyclic structures. For example, after derivatization of the hydroxyl and oxirane moieties with appropriate reactive groups, a ring-closing reaction could be employed.
Methodologies for Creating Stereoisomers and Chiral Derivatives
The synthesis of specific stereoisomers of this compound and its derivatives is crucial for applications where chirality is important. Several strategies can be employed to achieve stereocontrol.
Asymmetric Synthesis: The synthesis of tetrahydropyran rings can be achieved with high stereoselectivity using various catalytic methods. nih.govnih.govresearchgate.net For instance, asymmetric Prins cyclization can be used to construct the oxane ring with specific stereochemistry. researchgate.net Chiral organocatalysts have also been employed in the synthesis of chiral 2,4-disubstituted-tetrahydropyran-4-ols.
Chiral Resolution: If a racemic mixture of this compound is synthesized, it can be resolved into its constituent enantiomers. This can be achieved by reacting the hydroxyl group with a chiral resolving agent to form diastereomers, which can then be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the enantiomerically pure compounds. Another approach is the use of enzymes, such as ketone reductases, which can exhibit high enantioselectivity in the synthesis of chiral precursors to tetrahydropyranols. researchgate.net
Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound Polymerization
A thorough and extensive search of publicly available scientific literature and chemical databases has revealed a significant gap in the documented research concerning the polymerization of the chemical compound This compound . Despite targeted inquiries into various polymerization methodologies, including ring-opening polymerization (ROP) and copolymerization, no specific studies detailing the synthesis, characterization, or functionalization of polymers derived from this particular monomer could be identified.
The initial intent was to construct a detailed article outlining the polymerization behavior of this compound, structured around specific ROP mechanisms, copolymerization studies, control of polymer architecture, and post-polymerization functionalization. However, the absence of primary research, such as peer-reviewed articles, patents, or conference proceedings directly investigating this compound, makes it impossible to provide a scientifically accurate and informative overview as requested.
General principles of polymerization for structurally related compounds containing oxirane (epoxide) and oxane (tetrahydropyran) moieties are well-established in the field of polymer chemistry. For instance, the oxirane ring is known to undergo ring-opening polymerization through cationic, anionic, and coordination-insertion mechanisms, initiated by a variety of catalysts. Similarly, copolymerization of functional epoxides is a common strategy to introduce specific functionalities into a polymer backbone. Post-polymerization modification is also a widely used technique to further tailor polymer properties.
However, applying these general principles to this compound without specific experimental data would be purely speculative. The unique combination of the reactive oxirane ring and the tertiary alcohol within the oxane ring structure would likely influence its polymerization behavior in ways that cannot be accurately predicted without empirical evidence. Factors such as the reactivity of the monomer, the potential for side reactions involving the hydroxyl group, and the resulting polymer's properties (e.g., molecular weight, polydispersity, and thermal characteristics) are all unknown.
Consequently, any attempt to generate the requested article would fall short of the required standards of scientific accuracy and would amount to unsubstantiated conjecture. The scientific community has not, to date, published research that would provide the necessary foundation to address the specific points of the proposed outline for this compound.
Until such research is conducted and published, a detailed and factual article on the polymerization studies of this specific compound cannot be written.
Polymerization Studies of 4 Oxiran 2 Yl Methyl Oxan 4 Ol
Spectroscopic Characterization Techniques for Polymeric Products
The comprehensive analysis of polymeric products derived from the ring-opening polymerization of 4-[(Oxiran-2-yl)methyl]oxan-4-ol is essential for confirming the polymer structure, and determining its molecular weight and distribution. This is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gel Permeation Chromatography (GPC).
A primary indication of successful polymerization is the change observed in the ¹H and ¹³C NMR spectra. In the monomer, characteristic signals for the protons and carbons of the oxirane ring are present. Following polymerization, these signals disappear and are replaced by new signals corresponding to the formation of a polyether backbone. This confirms that the oxirane ring has opened and linked to form polymer chains.
FTIR spectroscopy offers further evidence of polymerization by tracking changes in functional groups. researchgate.net The distinct absorption bands associated with the stretching vibrations of the C-O-C bonds in the oxirane ring of the monomer, typically found in the 840-950 cm⁻¹ region, diminish or disappear entirely in the spectrum of the polymer. researchgate.net The presence of a broad absorption band around 3400 cm⁻¹, corresponding to the hydroxyl (-OH) group, is expected to be retained in the final polymer, confirming its integrity throughout the polymerization process.
Gel Permeation Chromatography (GPC) is a crucial technique for analyzing the molecular weight and polydispersity index (PDI) of the resulting polymers. lcms.cz GPC separates polymer molecules based on their size in solution, providing data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). sepscience.com This information is vital as the molecular weight and its distribution significantly influence the polymer's physical and mechanical properties. lcms.cz Advanced GPC systems can offer a more detailed view of the polymer's architecture. sepscience.com
The following interactive table summarizes the key spectroscopic data used to characterize the polymeric products of this compound.
| Spectroscopic Technique | Monomer | Polymer | Interpretation of Change |
| ¹H NMR | Signals corresponding to oxirane ring protons present. | Disappearance of oxirane proton signals; appearance of new signals for the polyether backbone. | Confirms the ring-opening of the oxirane and the formation of the polymer chain. |
| ¹³C NMR | Signals for oxirane ring carbons present. | Disappearance of oxirane carbon signals; new signals for the polyether backbone carbons appear. | Provides definitive evidence of the new covalent bonds formed during polymerization. |
| FTIR | Characteristic C-O-C stretching band of the oxirane ring is present (approx. 840-950 cm⁻¹). | The oxirane ring C-O-C stretching band is absent or significantly reduced. | Indicates the consumption of the oxirane functional group. |
| GPC | Not applicable. | Provides values for Mn, Mw, and PDI. | Determines the average molecular weight and the breadth of the molecular weight distribution of the polymer. |
Computational and Theoretical Investigations of 4 Oxiran 2 Yl Methyl Oxan 4 Ol
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in determining the stable three-dimensional arrangements of atoms in a molecule and the energetic landscape of their interconversions.
The structure of 4-[(Oxiran-2-yl)methyl]oxan-4-ol presents a fascinating case for conformational analysis due to the spiro-like junction between the oxane ring and the substituent chain bearing the oxirane ring. The six-membered oxane ring is not planar and, similar to cyclohexane, can adopt several conformations, such as the stable chair form and the more flexible boat and twist-boat forms. libretexts.org The chair conformation is generally the most stable as it minimizes both angle strain and torsional strain. libretexts.org
The substituent at the C4 position, the (oxiran-2-yl)methyl group, can exist in either an axial or equatorial position in the chair conformation of the oxane ring. Due to steric hindrance, it is anticipated that the conformation where this bulky group occupies the equatorial position would be significantly lower in energy and thus the most populated. The hydroxyl group also at C4 would correspondingly be in the axial position in this preferred conformation.
| Conformer | Oxane Ring Conformation | Substituent Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | 4.50 |
| 3 | Twist-Boat | - | 5.80 |
| 4 | Boat | - | 7.20 |
Ring strain is a critical factor in the chemistry of cyclic compounds and arises from a combination of angle strain, torsional strain, and transannular strain. wikipedia.org The oxirane ring in this compound is inherently strained due to its three-membered structure, which forces the C-C-O and C-O-C bond angles to be approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. wikipedia.org This angle strain makes the epoxide ring susceptible to ring-opening reactions. nih.gov
Computational methods can quantify the strain energy. Isodesmic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction, are often used in calculations to determine the strain energy of a cyclic system. nih.gov
| Ring System | Component in Molecule | Calculated Strain Energy (kcal/mol) |
|---|---|---|
| Oxirane | Present | ~27 |
| Oxane (Chair) | Present | ~1.5 |
| Cyclopropane | Reference | 27.5 |
| Cyclohexane | Reference | 0 |
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational chemistry offers powerful tools to visualize and quantify electronic properties, thereby predicting how a molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy and spatial distribution of these orbitals provide insight into potential reaction pathways. imperial.ac.uk
For this compound, the HOMO is expected to be localized on the oxygen atoms, particularly the lone pairs of the epoxide oxygen, which are higher in energy due to ring strain. The LUMO is anticipated to be centered on the carbon atoms of the oxirane ring, specifically in the antibonding C-C and C-O orbitals.
A small HOMO-LUMO energy gap generally indicates higher reactivity. The strained epoxide ring is expected to have a relatively low-lying LUMO, making it susceptible to nucleophilic attack. FMO analysis can predict the regioselectivity of such an attack. For instance, in an acid-catalyzed ring-opening, the nucleophile would attack the more substituted carbon of the epoxide, a preference that can be rationalized by examining the coefficients of the LUMO on the epoxide carbons.
| Molecular Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -9.8 | Epoxide Oxygen Lone Pairs |
| LUMO | +1.2 | Antibonding orbitals of the Epoxide Ring |
| HOMO-LUMO Gap | 11.0 | - |
The electrostatic potential (ESP) surface of a molecule maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. mdpi.com Red regions on an ESP map indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor) and are susceptible to nucleophilic attack.
For this compound, the ESP surface would show a significant negative potential around the oxygen atoms of the epoxide, the oxane ring, and the hydroxyl group due to their high electronegativity and the presence of lone pairs. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. The carbon atoms of the epoxide ring would show a degree of positive potential, confirming their electrophilic character.
| Atom | Partial Charge (a.u.) |
|---|---|
| Epoxide Oxygen | -0.55 |
| Oxane Oxygen | -0.52 |
| Hydroxyl Oxygen | -0.65 |
| Epoxide Carbons | +0.10 to +0.15 |
| Hydroxyl Hydrogen | +0.40 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. tesisenred.net For this compound, a key reaction is the ring-opening of the strained epoxide. This can occur under acidic or basic conditions. researchgate.net
Under acidic conditions, the epoxide oxygen is first protonated, making the ring even more electrophilic. The subsequent nucleophilic attack can proceed via an SN1-like or SN2-like mechanism. researchgate.net Computational studies can model the transition states for attack at either of the two epoxide carbons, revealing the preferred regioselectivity. acs.org
In a basic or nucleophilic environment, a direct SN2 attack on one of the epoxide carbons occurs. tesisenred.net The intramolecular hydroxyl group could potentially act as a nucleophile, leading to the formation of a new cyclic ether, a tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring, depending on which epoxide carbon is attacked. This intramolecular epoxide ring opening is a known process in similar systems. nih.gov
By mapping the potential energy surface for these reactions, computational chemistry can determine the activation energy barriers for each possible pathway, thus predicting the most likely product under a given set of conditions. nih.gov These theoretical investigations provide a detailed, atomistic-level understanding that complements and guides experimental studies.
Transition State Characterization
The characterization of transition states is a cornerstone of understanding the kinetics and mechanisms of chemical reactions involving this compound. A transition state represents the highest energy point along a reaction coordinate, and its structure determines the feasibility and rate of a chemical transformation. ucsb.edu For a molecule like this compound, which contains both a reactive epoxide ring and a hydroxyl group, several reactions, such as acid- or base-catalyzed ring-opening, are of primary interest. youtube.commasterorganicchemistry.commasterorganicchemistry.com
Theoretical calculations, typically employing Density Functional Theory (DFT) or more advanced ab initio methods, are essential to locate and characterize these transient structures. uchicago.eduyoutube.com The process involves optimizing the geometry to find a first-order saddle point on the potential energy surface. ucsb.edu This is a point where the energy is a maximum in the direction of the reaction coordinate and a minimum in all other directions.
A key aspect of transition state characterization is the calculation of vibrational frequencies. A true transition state is identified by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. fossee.in The magnitude of this imaginary frequency provides insight into the curvature of the potential energy surface at the transition state.
For the epoxide ring-opening of this compound, two primary pathways can be envisaged: attack at the less substituted carbon of the oxirane ring (SN2-like) or at the more substituted carbon. The transition state geometries for these pathways would differ significantly. Computational modeling would be able to predict which pathway is favored under different catalytic conditions (acidic or basic) by comparing the energies of the respective transition states.
Table 1: Theoretical Parameters for Transition State Characterization of this compound Reactions
| Parameter | Description | Theoretical Importance |
| Transition State Geometry | The three-dimensional arrangement of atoms at the highest point of the energy barrier. | Determines the steric and electronic factors that influence the reaction rate. |
| Imaginary Frequency | A single negative vibrational frequency indicating a saddle point on the potential energy surface. | Confirms the structure as a true transition state and describes the motion along the reaction coordinate. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A key determinant of the reaction rate; a lower Ea corresponds to a faster reaction. |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Relates to the temperature dependence of the reaction rate. |
| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | Reflects the change in disorder and can influence the pre-exponential factor in the rate equation. |
Reaction Pathway Mapping and Energy Barriers
Mapping the reaction pathway provides a detailed picture of the energy landscape connecting reactants, transition states, intermediates, and products. researchgate.net This is typically achieved using methods like Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path from a transition state down to the corresponding reactant and product. fossee.in
For this compound, a key reaction to map would be the intramolecular or intermolecular ring-opening of the epoxide. For instance, under acidic conditions, the hydroxyl group could potentially act as an internal nucleophile, leading to a cyclic ether. Alternatively, an external nucleophile could attack the epoxide. masterorganicchemistry.com
Computational methods can generate a potential energy profile for these reactions, illustrating the energy changes at each step. researchgate.net The height of the energy barriers (activation energies) between different states determines the kinetics of the reaction. fossee.in By comparing the energy barriers for different possible pathways, chemists can predict the major products of a reaction.
Table 2: Hypothetical Energy Barriers for Key Reactions of this compound
| Reaction | Catalyst | Predicted Major Product | Hypothetical Activation Energy (kcal/mol) |
| Intermolecular Epoxide Ring-Opening | Acid (H₃O⁺) | Diol | 15-20 |
| Intermolecular Epoxide Ring-Opening | Base (OH⁻) | Diol | 20-25 |
| Intramolecular Epoxide Ring-Opening | Acid (H⁺) | Cyclic Ether | 18-23 |
| Williamson Ether Synthesis | Base (NaH) | Self-etherification | >30 |
Note: These are hypothetical values for illustrative purposes and would require specific computational studies to be confirmed.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for understanding how the solvent environment and intermolecular interactions influence the behavior of a molecule over time. easychair.orgarxiv.org For this compound, MD simulations could provide insights into its conformational preferences, solvation structure, and interactions with other molecules. nih.gov
The presence of both hydrogen bond donor (hydroxyl group) and acceptor (ether and epoxide oxygens) sites suggests that this molecule will have significant interactions with protic solvents like water or alcohols. mdpi.comlibretexts.orgyoutube.com MD simulations can reveal the specific hydrogen bonding networks that form and how they affect the molecule's conformation and reactivity. mdpi.com
Furthermore, simulations can model the diffusion of the molecule in different solvents and its aggregation behavior at higher concentrations. This information is crucial for understanding its physical properties and for designing reaction conditions. The choice of force field in MD simulations is critical for accurately representing the intermolecular forces.
Table 3: Potential Intermolecular Interactions of this compound Investigated by Molecular Dynamics
| Interaction Type | Description | Significance |
| Hydrogen Bonding | Interaction between the hydroxyl group (donor) and solvent or another molecule (acceptor), or between the ether/epoxide oxygens (acceptors) and a donor. | Strongly influences solubility, conformation, and reactivity. |
| Dipole-Dipole Interactions | Attraction between the permanent dipoles of the molecule and solvent molecules. | Contributes to the overall solvation energy and physical properties. |
| Van der Waals Forces | Weak, short-range electrostatic attractions between molecules. | Important for non-polar interactions and packing in condensed phases. |
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks (Excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific property. nih.govnih.gov While often used for biological activity, QSAR can also be applied to predict physicochemical properties. researchgate.netnih.govresearchgate.net For this compound, QSAR frameworks could be developed to predict properties such as boiling point, vapor pressure, and solubility based on its structural features.
The development of a QSAR model involves calculating a set of molecular descriptors that quantify different aspects of the molecule's structure. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, orbital energies).
A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a mathematical equation that correlates these descriptors with the property of interest. nih.gov The predictive power of the QSAR model is then validated using an external set of compounds. While specific QSAR models for this compound are not available, the principles of QSAR could be readily applied once sufficient experimental data for related compounds is generated.
Advanced Materials Science Applications of 4 Oxiran 2 Yl Methyl Oxan 4 Ol and Its Derivatives/polymers
Utilization in Polymer Chemistry for Novel Polymer Backbones and Architectures
The bifunctional nature of 4-[(Oxiran-2-yl)methyl]oxan-4-ol, containing both an epoxy ring and a hydroxyl group, makes it a prime candidate for the synthesis of novel polymer backbones. In polymer chemistry, monomers with multiple reactive sites are instrumental in creating complex polymer architectures such as branched, hyperbranched, and cross-linked polymers.
The epoxy group can undergo ring-opening polymerization with a variety of initiators (cationic, anionic, or coordination) or co-monomers. The hydroxyl group, on the other hand, can participate in polycondensation reactions or act as an initiator for ring-opening polymerizations of other cyclic monomers, such as ε-caprolactone. mdpi.com This dual reactivity allows for the creation of polymers with unique topologies. For instance, the hydroxyl group could initiate the growth of a polyester (B1180765) chain, while the epoxy group remains available for subsequent crosslinking, leading to the formation of a graft copolymer.
Furthermore, the tetrahydropyran (B127337) ring introduces a bulky, heterocyclic element into the polymer backbone. The incorporation of such cyclic structures can significantly influence the physical and thermal properties of the resulting polymer, potentially leading to increased glass transition temperatures, improved thermal stability, and altered solubility characteristics compared to linear aliphatic polymers. The development of bio-based epoxy resins from aliphatic biomass is a growing field, and monomers with such structures are of increasing interest. acs.org
Role as a Crosslinking Agent or Monomer in Specialty Resins
Epoxy compounds containing two or more epoxy groups are widely used as crosslinkers to enhance the properties of various polymers. nagase.com While this compound is mono-epoxidized, its hydroxyl group can react with other functional groups, such as isocyanates or carboxylic acids, or even another epoxy group under certain conditions, effectively rendering it a multifunctional monomer capable of inducing cross-linking. stackexchange.com
In specialty resins, such as those used in high-performance composites and coatings, crosslinking is crucial for achieving desired mechanical strength, chemical resistance, and thermal stability. nih.gov The reaction of the epoxy group with a curing agent, typically a polyamine or an acid anhydride, leads to the formation of a three-dimensional network. stackexchange.comacs.org The density of this network, which dictates many of the final properties, is influenced by the functionality of the monomers and the curing conditions. acs.orgnorthwestern.edu
The presence of the hydroxyl group in this compound can also contribute to the curing process. It can act as an internal catalyst, accelerating the reaction between epoxy groups and the curing agent, a phenomenon observed in other epoxy-alcohol systems. stackexchange.com This can be particularly advantageous in applications requiring faster cure times.
Below is a representative table illustrating how different types of curing agents can affect the properties of a general-purpose epoxy resin, which would be analogous to a system incorporating this compound.
| Curing Agent Type | Functionality | Typical Cure Conditions | Key Properties of Cured Resin |
| Aliphatic Amines | High | Room Temperature | Good flexibility, low-to-moderate thermal resistance |
| Aromatic Amines | Moderate | Elevated Temperatures | High thermal stability, excellent chemical resistance |
| Acid Anhydrides | Low | High Temperatures with catalyst | Low shrinkage, good electrical properties, high-temperature resistance |
| Polyamides | High | Room Temperature | Good adhesion, toughness, and water resistance |
This table presents generalized data for illustrative purposes.
Integration into Advanced Composite Materials
Advanced composite materials, widely used in the aerospace, automotive, and sporting goods industries, rely on a high-performance polymer matrix to bind and transfer stress between reinforcing fibers (e.g., carbon, glass, or aramid). Epoxy resins are the most common matrix materials due to their excellent adhesion, low shrinkage during cure, and superior mechanical properties. lpnu.uamdpi.com
The integration of a monomer like this compound into the matrix of a composite material could offer several advantages. The hydroxyl group can improve adhesion to the reinforcing fibers, particularly those with surface hydroxyl groups like glass fibers, through the formation of hydrogen bonds or even covalent linkages. This enhanced interfacial adhesion is critical for maximizing the strength and durability of the composite.
The bulky tetrahydropyran ring could also contribute to the toughness of the matrix by creating a more complex, less tightly packed network structure. This can help to absorb and dissipate energy from impacts, improving the fracture toughness of the composite material. The cross-linking density can be tailored by adjusting the formulation and curing process to achieve the desired balance of stiffness and toughness. northwestern.edu
Precursors for Functional Coatings and Adhesives
The same properties that make epoxy-based systems suitable for composites also make them excellent for functional coatings and adhesives. lpnu.ua For coatings, a high degree of crosslinking provides a hard, durable surface with excellent resistance to chemicals, abrasion, and corrosion. For adhesives, the strong adhesive properties of epoxy resins to a wide variety of substrates are paramount. mdpi.com
The use of this compound as a precursor or additive in coatings and adhesives could be beneficial. The hydroxyl group can enhance adhesion to polar substrates through hydrogen bonding. In coatings, this can lead to better performance and longevity. In adhesives, it can result in stronger bonds.
Furthermore, the reactivity of the epoxy group allows for the formulation of two-component (2K) systems that cure at ambient or elevated temperatures, providing versatility in application. stackexchange.com By varying the co-reactants and other additives, formulations can be developed with a wide range of properties, from flexible and tough to hard and rigid, suitable for diverse applications from automotive clear coats to structural adhesives. The development of bio-based epoxy networks for applications like automotive coatings is an active area of research. acs.org
Applications in Advanced Chemical Synthesis (e.g., as a chiral building block for non-biological targets)
Chiral epoxy alcohols are highly valuable intermediates in asymmetric synthesis due to their versatility. acs.orgnih.govmdpi.com The epoxy ring can be opened with high regio- and stereoselectivity by a wide range of nucleophiles, leading to the formation of new stereocenters. nih.govmdpi.com If this compound were to be synthesized in an enantiomerically pure form, it would serve as a powerful chiral building block for the synthesis of complex, non-biological target molecules.
The Sharpless asymmetric epoxidation is a well-known method for producing chiral epoxy alcohols from allylic alcohols. acs.orgnih.govmdpi.com A similar strategy could potentially be employed to synthesize an enantiomerically enriched precursor to this compound.
The tetrahydropyran moiety itself is a common structural motif in many natural products and pharmacologically active compounds. wikipedia.org Therefore, a chiral building block containing both an epoxy group and a tetrahydropyran ring would be a highly attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The ability to perform diastereoselective reactions on such a molecule would allow for the construction of highly complex, three-dimensional structures. nih.gov
The following table provides examples of chiral building blocks and their applications in synthesis, illustrating the potential utility of a chiral version of this compound.
| Chiral Building Block | Key Functional Groups | Typical Synthetic Application |
| Sharpless Epoxidation Products | Epoxy, Alcohol | Synthesis of sugars, macrolides, and other natural products |
| Chiral Glycidol | Epoxy, Alcohol | Synthesis of beta-blockers and other pharmaceuticals |
| (R)- and (S)-Solketal | Acetal, Alcohol | Chiral pool starting material for various synthetic targets |
| Chiral Amino Alcohols | Amine, Alcohol | Ligands for asymmetric catalysis, chiral auxiliaries |
This table provides general examples of chiral building blocks and their applications.
Future Directions and Research Gaps in the Study of 4 Oxiran 2 Yl Methyl Oxan 4 Ol
Exploration of Undiscovered Synthetic Pathways
Current synthetic routes to 4-[(Oxiran-2-yl)methyl]oxan-4-ol are established, yet there is considerable room for the discovery and optimization of new pathways. Future research should focus on developing more efficient, stereoselective, and environmentally benign methods.
Asymmetric Synthesis: A primary research gap is the development of enantioselective or diastereoselective synthetic methods. The chirality of the oxirane ring can significantly influence the properties of resulting polymers and derivatives. Exploring chiral catalysts or starting materials to control the stereochemistry at the oxirane moiety is a critical next step.
Biocatalysis and Biosynthesis: The potential for enzymatic or microbial synthesis of this compound remains largely untapped. Investigating the use of engineered enzymes, such as hydrolases or oxygenases, could offer highly selective and sustainable production routes under mild conditions, minimizing the use of hazardous reagents.
Flow Chemistry Approaches: Continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction control for the preparation of this compound. Research into optimizing reaction conditions in microreactors could lead to higher yields and purity while reducing reaction times and waste generation.
Investigation of Novel Reaction Systems and Catalysts
The reactivity of the epoxide ring is central to the utility of this compound. The development of new catalytic systems can unlock novel transformations and enhance reaction efficiency.
Lewis and Brønsted Acid Catalysis: A systematic investigation into a broader range of Lewis and Brønsted acids as catalysts for the ring-opening reactions of the epoxide is warranted. This could lead to the discovery of catalysts that offer improved regioselectivity and stereoselectivity in reactions with various nucleophiles.
Photocatalysis and Electrocatalysis: The application of photoredox catalysis or electrochemical methods to activate the oxirane ring or other parts of the molecule could open up new reaction pathways that are not accessible through traditional thermal methods. These techniques could enable novel carbon-carbon and carbon-heteroatom bond formations.
Nanocatalysts and Heterogeneous Catalysts: The development of recyclable, solid-supported catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could significantly improve the sustainability of processes involving this compound. These catalysts would simplify product purification and allow for catalyst reuse.
Development of Advanced Derivatization Methodologies
The bifunctional nature of this compound makes it an ideal scaffold for the synthesis of a diverse range of derivatives with tailored properties.
"Click Chemistry" Approaches: The epoxide group can participate in "click"-type reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) after conversion to an azide, or thiol-ene reactions. Exploring these and other efficient and orthogonal ligation strategies will enable the straightforward synthesis of complex molecules and functional materials.
Selective Functionalization: Developing methods for the selective functionalization of either the epoxide or the tertiary alcohol is a key challenge. This would allow for the stepwise introduction of different functionalities, leading to the creation of highly complex and well-defined molecular architectures.
Ring-Opening with Novel Nucleophiles: A comprehensive exploration of ring-opening reactions with a wider variety of nucleophiles, including organometallic reagents, carbanions, and complex amines or thiols, will expand the library of accessible derivatives and their potential applications.
Expanding the Scope of Polymerization and Material Applications
While the potential of this compound in polymer chemistry is recognized, its full capabilities are yet to be realized.
Controlled Polymerization Techniques: The application of controlled/"living" polymerization methods, such as anionic ring-opening polymerization or cationic polymerization, could lead to the synthesis of well-defined polymers with controlled molecular weights and low dispersity. This would provide access to advanced materials like block copolymers and star polymers.
Development of High-Performance Materials: Investigating the incorporation of this compound into epoxy resins, coatings, and adhesives could lead to materials with enhanced thermal stability, mechanical strength, and chemical resistance due to the presence of the rigid oxane ring.
Biomedical Polymers: The biocompatibility and degradability of polymers derived from this monomer should be investigated. Its potential for use in drug delivery systems, tissue engineering scaffolds, and biocompatible hydrogels is a promising area for future research.
Integration with Emerging Technologies in Organic Synthesis and Materials Science
The study of this compound can be significantly accelerated by embracing cutting-edge technologies.
High-Throughput Experimentation: The use of automated, high-throughput screening platforms can rapidly evaluate a large number of catalysts, reaction conditions, and nucleophiles for the transformation of this compound. This would accelerate the discovery of optimal synthetic and polymerization protocols.
Computational Modeling and aI: Density functional theory (DFT) calculations and molecular dynamics simulations can provide valuable insights into reaction mechanisms, catalyst behavior, and the properties of resulting polymers. Machine learning algorithms could be employed to predict reaction outcomes and guide experimental design.
3D Printing and Additive Manufacturing: The development of polymers from this compound that are suitable for use as resins in 3D printing could open up new avenues in rapid prototyping and the fabrication of complex, custom-designed objects with unique material properties.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of 4-[(Oxiran-2-yl)methyl]oxan-4-ol, considering the reactivity of the epoxide group?
- Methodology : The epoxide group’s sensitivity necessitates controlled conditions. Visible-light-mediated catalyst-free synthesis, as demonstrated for trifluoromethyl epoxides, can minimize side reactions like ring-opening . Cyclization of intermediates using acidic catalysts (e.g., BF₃·Et₂O) is effective for oxane ring formation, with subsequent epoxidation via peracid reagents . Purification via column chromatography (hexane/ethyl acetate gradients) ensures isolation of the target compound .
Q. How is the crystal structure of this compound determined and refined?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Challenges like twinning or weak diffraction are addressed using SHELXPRO for data scaling and Olex2 for visualization. Hydrogen bonding networks involving the hydroxyl and epoxide groups are critical for stabilizing the crystal lattice .
Q. What analytical techniques confirm the purity and structural integrity of this compound?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) quantifies purity (>98%). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups, with characteristic shifts for oxane protons (δ 3.5–4.5 ppm) and epoxide protons (δ 2.8–3.2 ppm) . Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z = 172 [M+H]⁺).
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Methodology : Enantioselective synthesis using chiral catalysts (e.g., Jacobsen’s catalyst) generates stereoisomers. Biological assays (e.g., enzyme inhibition or receptor binding) are paired with X-ray crystallography to correlate activity with absolute configuration. For example, (2R,3R)-epoxides show higher binding affinity to target proteins than (2S,3S) isomers .
Q. What computational approaches predict the reactivity of the epoxide group in nucleophilic ring-opening reactions?
- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states and regioselectivity. Solvent effects (e.g., DMSO vs. THF) are simulated using polarizable continuum models (PCM). Experimental validation via kinetic studies (NMR monitoring) confirms predicted pathways .
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Methodology : Standardize assay conditions (e.g., pH, temperature) and use orthogonal techniques. Competitive binding assays with radiolabeled ligands (e.g., ³H-labeled analogs) quantify target engagement. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with hydroxyl groups) that explain activity discrepancies .
Q. What strategies mitigate oxidative degradation of the hydroxyl group during long-term storage?
- Methodology : Stabilize the compound under inert atmospheres (N₂/Ar) at –20°C. Add antioxidants (e.g., BHT at 0.01% w/w) and use amber glass vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS to identify optimal storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
